molecular formula C12H5Br5O B3026447 2,2',4,6,6'-Pentabromodiphenyl ether CAS No. 446254-68-8

2,2',4,6,6'-Pentabromodiphenyl ether

Cat. No.: B3026447
CAS No.: 446254-68-8
M. Wt: 564.7 g/mol
InChI Key: CRSCWEYUPUKHPI-UHFFFAOYSA-N
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Description

2,2’,4,6,6’-Pentabromodiphenyl ether: is a polybrominated diphenyl ether, a class of brominated flame retardants. These compounds are used to reduce the flammability of various materials, including plastics, textiles, and electronics. The chemical formula for 2,2’,4,6,6’-Pentabromodiphenyl ether is C12H5Br5O, and it has a molecular weight of 564.688 g/mol .

Mechanism of Action

Target of Action

2,2’,4,6,6’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) .

Mode of Action

It’s known that pbdes can inhibit combustion in organic material and suppress toxic fumes formation . They are thus found in various products, including electronics, vehicles, plastics, furnishings, polyurethane foams, building materials, and textiles .

Biochemical Pathways

The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers . Photodegradation pathways for BDE-100, a congener of 2,2’,4,6,6’-Pentabromodiphenyl ether, have been identified, suggesting two important photodegradation pathways: stepwise reductive debromination and intramolecular elimination of HBr .

Pharmacokinetics

Its molecular weight is 564.688 , which might affect its bioavailability and distribution in the body.

Result of Action

It’s known that pbdes can have effects on the liver, thyroid, and neurobehavioral development . More research is needed to fully understand the effects of this compound on the molecular and cellular level.

Action Environment

2,2’,4,6,6’-Pentabromodiphenyl ether is released by different processes into the environment, such as emissions from the manufacture of products containing this compound and from the products themselves . Elevated concentrations can be found in air, water, soil, food, sediment, sludge, and dust . Environmental factors, such as temperature and sunlight, can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,4,6,6’-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of 2,2’,4,6,6’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination of diphenyl ether in large reactors, followed by purification steps to isolate the desired product. The final product is often obtained as a white to off-white waxy solid .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,6,6’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,4,6,6’-Pentabromodiphenyl ether has several scientific research applications:

Comparison with Similar Compounds

  • 2,2’,4,4’,6-Pentabromodiphenyl ether
  • 2,2’,4,4’,5-Pentabromodiphenyl ether
  • 2,2’,4,4’,6,6’-Hexabromodiphenyl ether
  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether

Comparison: 2,2’,4,6,6’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which affects its physical and chemical properties. Compared to other similar compounds, it has different reactivity and environmental persistence. For example, 2,2’,4,4’,6-Pentabromodiphenyl ether has a different bromination pattern, leading to variations in its flame retardant efficiency and toxicity .

Properties

IUPAC Name

1,3,5-tribromo-2-(2,6-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-4-9(16)12(10(17)5-6)18-11-7(14)2-1-3-8(11)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCWEYUPUKHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879916
Record name BDE-104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-68-8
Record name 2,2',4,6,6'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6,6'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P66GD5CHYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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